Bienvenue dans la boutique en ligne BenchChem!

Atorvastatin Impurity F

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Atorvastatin Impurity F (sodium salt, CAS 1371615-56-3) is the official EP and USP designated reference standard for quantifying Impurity F in atorvastatin API and finished products. Substituting with desfluoro-atorvastatin or the diastereomer leads to inaccurate quantification due to different relative response factors. Only the authentic standard ensures valid system suitability, specificity, and compliance with ICH Q3A(R2) for ANDA submissions.

Molecular Formula C40H47FN3O8Na
Molecular Weight 739.82
CAS No. 1371615-56-3
Cat. No. B601601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Impurity F
CAS1371615-56-3
Synonyms(Amide Impurity) Sodium Salt
Molecular FormulaC40H47FN3O8Na
Molecular Weight739.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Impurity F (CAS 1371615-56-3): A Critical EP-Specified Reference Standard for Analytical Method Validation and Quality Control


Atorvastatin Impurity F (sodium salt, CAS 1371615-56-3) is a chemically defined, EP-specified impurity associated with the synthesis and degradation of atorvastatin calcium . It is structurally characterized as (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid sodium salt, with a molecular formula of C40H47FN3O8Na and a molecular weight of approximately 739.8 g/mol [1]. As a designated 'Atorvastatin USP Related Compound F' and 'EP Impurity F,' this compound serves as a mandatory reference standard for the development and validation of analytical methods, including HPLC and LC-MS, ensuring compliance with ICH guidelines for pharmaceutical quality control and Abbreviated New Drug Applications (ANDA) . Its primary application lies in the accurate quantification of impurity levels in atorvastatin active pharmaceutical ingredients (APIs) and finished drug products, a critical step in ensuring drug safety and efficacy [2].

Why Generic Atorvastatin Impurity Standards Cannot Substitute for Atorvastatin Impurity F in Regulatory Applications


The use of a non-specific or structurally similar impurity standard in place of Atorvastatin Impurity F is scientifically and regulatorily invalid for several key reasons. First, Atorvastatin Impurity F possesses a unique chemical structure and specific stereochemistry, which directly influences its chromatographic behavior, such as its retention time and resolution in HPLC systems [1]. Substituting it with a different impurity, such as desfluoro-atorvastatin (DFAT) or the diastereomer (DSAT), would lead to inaccurate quantification, as the relative response factor (RRF) and peak integration would not be equivalent, potentially causing either overestimation or underestimation of the actual impurity level [2]. Furthermore, regulatory submissions, including ANDAs, mandate the use of pharmacopeial reference standards (USP or EP) where available. Atorvastatin Impurity F is a designated EP and USP reference standard, meaning its identity, purity, and characterization are defined by a compendial monograph . The use of an alternative, uncharacterized compound would not satisfy the stringent identity and purity requirements of the ICH Q3A(R2) guideline for impurities in new drug substances, thereby risking rejection of a regulatory filing . This makes the procurement of the correct, certified reference standard a non-negotiable requirement for any laboratory engaged in the quality control of atorvastatin.

Quantitative Differentiation of Atorvastatin Impurity F: Key Analytical Performance Data for Procurement Decisions


Atorvastatin Impurity F vs. Atorvastatin (Parent Drug): Chromatographic Resolution Data from a Validated HPLC Method

A study validated a novel HPLC method specifically for atorvastatin and its impurities, demonstrating effective differentiation between atorvastatin and its specified impurities, including Impurity F [1]. The method's selectivity was confirmed, meaning Impurity F elutes as a distinct, resolved peak, separate from the parent drug atorvastatin. This is crucial for accurate quantification [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Impurity F vs. Desfluoro-Atorvastatin (DFAT) and Diastereomer (DSAT): Quantitative Impurity Profiling in Bulk Drug

A validated HPLC method quantified specific impurities in atorvastatin bulk drug [1]. While this study does not provide a direct head-to-head for Impurity F, it establishes the quantitative landscape for other major process impurities. DFAT was found at levels of 0.057–0.081% and DSAT at 0.072–0.097% [1]. The total impurity content was reported as 0.608–0.664% [1]. This data underscores that Impurity F, as another specified impurity, exists within a similar low-concentration range, requiring a reference standard of high purity for accurate determination.

Pharmaceutical Analysis Impurity Profiling Quality by Design

Atorvastatin Impurity F: Structural Identity and Purity Specifications vs. Generic Impurity Standards

Atorvastatin Impurity F (sodium salt) is supplied as a well-characterized reference standard with a typical purity of ≥95% . Its structural identity is confirmed by comprehensive analytical techniques, including 1H NMR, 13C NMR, and MS, ensuring its suitability as a calibration standard [1]. In contrast, generic or 'research-grade' impurity standards may lack this level of characterization or traceability, often with lower or unspecified purity. This can lead to inaccurate quantification, as the actual mass of the impurity is overestimated, leading to a false negative in quality control testing.

Reference Standard Characterization Quality Control Regulatory Compliance

Validated Applications of Atorvastatin Impurity F in Pharmaceutical Development and Quality Control


Development and Validation of Stability-Indicating HPLC Methods for Atorvastatin Formulations

As demonstrated by the validated HPLC method discussed in Section 3, Atorvastatin Impurity F is essential for establishing system suitability and specificity during method development . Its use ensures that the analytical method can accurately separate and quantify Impurity F from atorvastatin and other degradation products under forced degradation conditions (e.g., heat, light, humidity, oxidation). This is a fundamental requirement for generating reliable stability data for drug product shelf-life determination and regulatory filing [1].

Quality Control Batch Release Testing of Atorvastatin API and Finished Dosage Forms

In a QC laboratory setting, Atorvastatin Impurity F serves as a primary reference standard for the routine quantification of this specific impurity in every batch of atorvastatin API and tablet . Its high purity and defined identity are critical for calculating accurate relative response factors (RRFs) and ensuring that impurity levels remain below the ICH-defined qualification threshold (usually ≤0.15% for a 10 mg/day dose). The quantitative data on total impurities (<1%) from Section 3 reinforces the need for a precise standard to monitor and control these trace-level contaminants [2].

Supporting Abbreviated New Drug Applications (ANDAs) for Generic Atorvastatin

For generic drug manufacturers, demonstrating pharmaceutical equivalence to the innovator product (Lipitor®) is paramount. This includes a detailed characterization of the impurity profile . Atorvastatin Impurity F, as a USP and EP specified impurity, is a mandatory reference standard for this characterization [1]. Its use in analytical method validation (AMV) and batch analysis provides the comparative data required to show that the generic product's impurity profile is consistent with that of the reference listed drug (RLD), a key component of a successful ANDA submission .

Investigating Process-Related Impurity Formation During Synthesis

As noted in its synthesis and characterization, Atorvastatin Impurity F is a process-related impurity formed during the multi-step synthesis of atorvastatin . Procuring the authentic reference standard allows process chemists to track its formation during reaction optimization and purification steps. This enables the development of robust manufacturing processes that minimize the generation of this impurity, thereby improving overall API yield and purity, and reducing the burden on downstream purification.

Quote Request

Request a Quote for Atorvastatin Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.